molecular formula C15H19BO3 B14904103 4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane

Cat. No.: B14904103
M. Wt: 258.12 g/mol
InChI Key: QWVRKGGSFQCXCV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable alkyne with a boronic acid or boronic ester under specific conditions. The reaction may require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure consistency and purity. The process may include steps like purification through column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: They can be reduced to form alcohols or other reduced products.

    Substitution: In Suzuki-Miyaura cross-coupling, boronic esters react with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.

Biology

They are used in the development of pharmaceuticals and biologically active compounds.

Medicine

Boronic esters are investigated for their potential in drug delivery systems and as therapeutic agents.

Industry

They are used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.

Properties

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenoxyprop-1-ynyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,12H2,1-4H3

InChI Key

QWVRKGGSFQCXCV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCOC2=CC=CC=C2

Origin of Product

United States

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